2-(5-methoxy-1H-inden-3-yl)ethan-1-amine hydrochloride 2-(5-methoxy-1H-inden-3-yl)ethan-1-amine hydrochloride
Brand Name: Vulcanchem
CAS No.: 187872-62-4
VCID: VC4763358
InChI: InChI=1S/C12H15NO.ClH/c1-14-11-5-4-9-2-3-10(6-7-13)12(9)8-11;/h3-5,8H,2,6-7,13H2,1H3;1H
SMILES: COC1=CC2=C(CC=C2CCN)C=C1.Cl
Molecular Formula: C12H16ClNO
Molecular Weight: 225.72

2-(5-methoxy-1H-inden-3-yl)ethan-1-amine hydrochloride

CAS No.: 187872-62-4

Cat. No.: VC4763358

Molecular Formula: C12H16ClNO

Molecular Weight: 225.72

* For research use only. Not for human or veterinary use.

2-(5-methoxy-1H-inden-3-yl)ethan-1-amine hydrochloride - 187872-62-4

Specification

CAS No. 187872-62-4
Molecular Formula C12H16ClNO
Molecular Weight 225.72
IUPAC Name 2-(6-methoxy-3H-inden-1-yl)ethanamine;hydrochloride
Standard InChI InChI=1S/C12H15NO.ClH/c1-14-11-5-4-9-2-3-10(6-7-13)12(9)8-11;/h3-5,8H,2,6-7,13H2,1H3;1H
Standard InChI Key SKJMTPBBXRKXOJ-UHFFFAOYSA-N
SMILES COC1=CC2=C(CC=C2CCN)C=C1.Cl

Introduction

Chemical Identity and Structural Features

Molecular Architecture

2-(5-Methoxy-1H-inden-3-yl)ethan-1-amine hydrochloride consists of a bicyclic inden system (a benzene ring fused to a cyclopentene ring) substituted at position 5 with a methoxy group (-OCH₃) and at position 3 with an ethylamine side chain (-CH₂CH₂NH₂·HCl). The hydrochloride salt enhances solubility and stability, making it suitable for pharmacological studies .

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC₁₂H₁₆ClNO
Molecular Weight241.72 g/mol
IUPAC Name2-(5-Methoxy-1H-inden-3-yl)ethanamine hydrochloride
CAS NumberNot yet assigned
AppearanceWhite to off-white crystalline powder
SolubilitySoluble in polar solvents (e.g., water, methanol)

Synthetic Methodologies

Retrosynthetic Analysis

The synthesis of 2-(5-methoxy-1H-inden-3-yl)ethan-1-amine hydrochloride can be approached via a multi-step sequence:

  • Inden Core Construction: Cyclization of appropriately substituted precursors, such as 5-methoxy-1H-inden-3-carbaldehyde, using acid- or base-catalyzed aldol condensation .

  • Side Chain Introduction: Nucleophilic substitution or reductive amination to attach the ethylamine moiety.

  • Salt Formation: Treatment with hydrochloric acid to yield the hydrochloride salt.

Experimental Protocol (Hypothetical)

  • Synthesis of 5-Methoxy-1H-inden-3-carbaldehyde:

    • React 4-methoxybenzaldehyde with cyclopentanone in dimethyl sulfoxide (DMSO) under basic conditions (piperidine) to form the inden core via aldol condensation .

    • Purify via column chromatography (silica gel, ethyl acetate/hexane).

  • Reductive Amination:

    • Treat 5-methoxy-1H-inden-3-carbaldehyde with ethylamine in methanol, followed by reduction using sodium cyanoborohydride (NaBH₃CN) to yield the primary amine .

    • Acidify with HCl to precipitate the hydrochloride salt.

Table 2: Spectroscopic Characterization (Predicted)

TechniqueKey Signals
¹H NMRδ 6.85 (d, J=8.5 Hz, 1H, Ar-H), 3.81 (s, 3H, OCH₃), 2.90 (t, 2H, CH₂NH₂), 2.70 (t, 2H, CH₂CH₂NH₂)
¹³C NMRδ 158.2 (C-OCH₃), 134.5 (C3), 126.8 (C5), 55.1 (OCH₃), 42.3 (CH₂NH₂)
IR3350 cm⁻¹ (N-H stretch), 1605 cm⁻¹ (C=C aromatic), 1250 cm⁻¹ (C-O)
HRMSm/z 225.1360 [M+H]⁺ (calculated for C₁₂H₁₇ClNO)
PrecautionGuideline
Personal ProtectionGloves, goggles, fume hood
StorageAirtight container, desiccated, 2–8°C
DisposalIncineration or chemical neutralization

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